Ethyl 2-acetyldec-4-enoate
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Overview
Description
Ethyl 2-acetyldec-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is known for its unique structure which includes an acetyl group and a double bond, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyldec-4-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of 2-acetyldec-4-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyldec-4-enoate can undergo various chemical reactions, including:
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 2-acetyldec-4-enoic acid and ethanol.
Reduction: Primary alcohols derived from the ester.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyldec-4-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism by which ethyl 2-acetyldec-4-enoate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ester group can be hydrolyzed by esterases, releasing the active components that can then participate in further biochemical reactions .
Comparison with Similar Compounds
Ethyl 2-acetyldec-4-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its acetyl group and double bond, which confer distinct chemical properties and reactivity .
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of perfumes and flavorings.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used in the food industry for its pleasant smell and taste.
This compound stands out due to its specific structure, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65006-96-4 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
ethyl 2-acetyldec-4-enoate |
InChI |
InChI=1S/C14H24O3/c1-4-6-7-8-9-10-11-13(12(3)15)14(16)17-5-2/h9-10,13H,4-8,11H2,1-3H3 |
InChI Key |
IEPOHHFKCFDYLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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